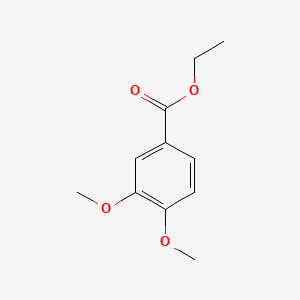

Ethyl 3,4-dimethoxybenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYNUGSDPRDVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192598 | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-77-9 | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dimethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl veratrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 3,4 Dimethoxybenzoate

Esterification Routes to Ethyl 3,4-dimethoxybenzoate

The conversion of 3,4-dimethoxybenzoic acid to its ethyl ester is a fundamental transformation in the synthesis of this compound. This is most commonly achieved through esterification reactions.

Acid-Catalyzed Esterification Protocols

The most traditional and widely used method for synthesizing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid with ethanol (B145695). ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. ontosight.aimdpi.com The process involves heating the mixture to reflux to drive the reaction towards the formation of the ester. mdpi.com The general procedure includes refluxing the carboxylic acid with an excess of absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.com Following the reaction, the excess acid is neutralized, and the product is extracted and purified.

Table 1: Common Acid Catalysts for Esterification

| Catalyst | Reagents | Reaction Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | 3,4-Dimethoxybenzoic Acid, Ethanol | Reflux |

Alternative Esterification Techniques for Enhanced Yield and Selectivity

To improve upon the traditional acid-catalyzed methods, several alternative techniques have been developed. One common approach involves the conversion of 3,4-dimethoxybenzoic acid to its more reactive acyl chloride derivative, 3,4-dimethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting 3,4-dimethoxybenzoyl chloride can then readily react with ethanol to form the desired ester.

Another method utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification. This approach is noted for its mild reaction conditions and is suitable for industrial production. google.com

Precursor Synthesis and Intermediate Chemistry

Synthesis of 3,4-Dimethoxybenzoic Acid and its Derivatives

3,4-Dimethoxybenzoic acid, also known as veratric acid, is the primary precursor. A common synthetic route to veratric acid starts from vanillin. mdpi.com Vanillin can be oxidized to produce vanillic acid (4-hydroxy-3-methoxybenzoic acid), which can then be methylated. mdpi.com Alternatively, 3,4-dimethoxybenzoic acid can be prepared from 3,4-dihydroxybenzoic acid through methylation.

Another significant precursor is 4-hydroxy-3-methoxybenzoic acid (vanillic acid), which can be synthesized from isovanillin. chemicalbook.com The synthesis of 3,4-dimethoxybenzoic acid can also be achieved through the haloform reaction of 3,4-dimethoxy acetophenone, with studies focused on optimizing reaction conditions to maximize yield. acs.org

Preparation of Key Intermediates for this compound Synthesis

A key intermediate in some synthetic pathways is 3,4-dimethoxybenzoyl chloride. It is typically prepared by treating 3,4-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride, often in the presence of a catalyst such as N,N-Dimethylformamide (DMF). google.com This intermediate is highly reactive towards nucleophiles like alcohols, making it an effective precursor for ester synthesis.

In more complex syntheses, such as those for certain pharmaceutical derivatives, this compound itself serves as an intermediate. For example, it has been used in the synthesis of erlotinib (B232) derivatives, where it undergoes further reactions such as etherification and nitration. researchgate.net

Table 2: Key Synthetic Intermediates and Their Precursors

| Intermediate | Precursor(s) | Reagents for Formation |

|---|---|---|

| 3,4-Dimethoxybenzoic Acid | Vanillin, 3,4-Dihydroxybenzoic Acid | Oxidizing agents, Methylating agents |

Novel Synthetic Approaches and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemical manufacturing, novel and greener approaches to the synthesis of this compound and related compounds are being explored. mdpi.comrsc.org These methods aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One area of development is the use of alternative catalysts. For instance, polyaniline salts have been shown to catalyze the esterification of carboxylic acids with alcohols, offering a potentially greener alternative to strong mineral acids. amazonaws.com

The use of biocatalysts, such as enzymes, in organic solvents or supercritical carbon dioxide is another promising green chemistry approach for ester synthesis. oalib.com These enzymatic methods can offer high selectivity and operate under mild conditions.

Solvent selection is also a key aspect of green chemistry. While polar organic solvents are often preferred for their high reaction rates, research is ongoing into the use of more environmentally benign solvents or even solvent-free reaction conditions. mdpi.com For example, a method for synthesizing indolizines has been developed that proceeds under solvent-free conditions. mdpi.com

Regioselective Synthesis Strategies

Regioselectivity in the synthesis of substituted benzene (B151609) derivatives like this compound is crucial for achieving the desired isomer and maximizing yield. One common and direct method for its synthesis is the Fischer esterification of 3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. google.com This reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of ethanol.

Another approach involves the regioselective alkylation of starting materials. For instance, the synthesis of (±)-berberastine utilizes methyl 6-chloromethyl-2,3-dimethoxybenzoate as a key intermediate, highlighting how specific substitution patterns are achieved and then carried through subsequent reaction steps. rsc.org While not directly synthesizing this compound, this demonstrates the principle of regioselective functionalization.

The choice of reactants and reaction conditions can significantly influence the position of substitution on the benzene ring. For example, in the synthesis of anthracyclinones, the alkylation of 5-hydroxyquinizarin can be directed to either the C-2 or C-3 position by selecting different reaction conditions (Marschalk vs. Lewis conditions). cdnsciencepub.com This principle of controlling regioselectivity is fundamental in designing synthetic pathways for specifically substituted aromatic compounds.

To illustrate a typical esterification, the reaction parameters for a related compound, ethyl 3,5-dimethoxybenzoate, are presented below. This reaction involves the esterification of 3,5-dimethoxybenzoic acid with absolute ethanol using concentrated sulfuric acid as a catalyst. google.com

| Reactants | Catalyst | Solvent | Conditions | Product |

| 3,5-Dimethoxybenzoic acid, Absolute ethanol | Concentrated sulfuric acid | Absolute ethanol | Boiling, 25-30 minutes | Ethyl 3,5-dimethoxybenzoate |

Metal-Free and Environmentally Benign Synthetic Methods

Growing environmental concerns have spurred the development of metal-free and greener synthetic methodologies. In the context of esterification, traditional methods often rely on strong mineral acids which can generate significant waste. An alternative, milder approach for the synthesis of mthis compound, a closely related compound, utilizes dicyclohexylcarbodiimide (DCC) as a catalyst. google.com This method proceeds under mild conditions (below 45°C) and offers high product yields with low methanol (B129727) consumption. google.com A key advantage is the potential for recycling the DCC and the solvent, minimizing waste generation. google.com

The reaction using DCC involves the activation of the carboxylic acid (veratric acid) to form an O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol) to form the ester and dicyclohexylurea as a byproduct. google.com

Reaction Parameters for DCC-catalyzed Mthis compound Synthesis

| Reactants | Catalyst | Solvent | Temperature | Time |

|---|

This approach represents a significant improvement over traditional methods that require high temperatures and hazardous catalysts. google.com The development of such metal-free catalytic systems is a key area of research in green chemistry. researchgate.net

Photo-EOCAS Reactions involving Dimethoxybenzenes

Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules. The Photo-EOCAS (electrophile-olefin combination with aromatic substitution) reaction is a photochemical process that has been investigated with dimethoxybenzenes. um.edu.mt This reaction typically involves the interaction of an excited state of an aromatic compound with an electron-poor alkene. um.edu.mt

Studies on the Photo-EOCAS reaction between methoxyaromatics and electron-poor alkenes like acrylonitrile (B1666552) in methanol have shown the formation of substitution products. um.edu.mt For instance, the irradiation of 1,4-dimethoxybenzene (B90301) in the presence of acrylonitrile leads to substitution products. um.edu.mtresearchgate.net However, the reactivity is highly dependent on the specific alkene used. While acrylonitrile shows reactivity, other electron-poor alkenes like methyl acrylate (B77674) and methyl methacrylate (B99206) did not yield products with 1,4-dimethoxybenzene under similar conditions. um.edu.mt

Mechanistic investigations suggest that the reaction proceeds via photoinduced electron transfer from the excited aromatic compound to the alkene. um.edu.mt The photodegradation rates of dimethoxybenzene isomers have been found to be enhanced in ice compared to aqueous solutions, which is attributed to changes in the light absorbance and quantum yields at the air-ice interface. copernicus.org

While a direct synthesis of this compound using a Photo-EOCAS reaction is not explicitly detailed in the provided context, the reactivity of dimethoxybenzenes in such photochemical transformations suggests potential for developing novel synthetic routes. The general scheme involves the excitation of the dimethoxybenzene, followed by interaction with an electrophilic species.

Spectroscopic and Crystallographic Analysis of Ethyl 3,4 Dimethoxybenzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in determining the molecular structure of ethyl 3,4-dimethoxybenzoate by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons appear as distinct signals. Specifically, a doublet of doublets at δ 7.59 ppm (J = 8.4, 1.8 Hz), a doublet at δ 7.45 ppm (J = 1.7 Hz), and a doublet at δ 6.78 ppm are observed. The ethyl group protons exhibit a quartet at δ 4.43 ppm (J = 7.1 Hz) for the methylene (B1212753) (-CH2-) group and a triplet at δ 1.43 ppm (J = 7.1 Hz) for the methyl (-CH3) group. The two methoxy (B1213986) groups on the benzene (B151609) ring produce a singlet at δ 3.86 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group resonates at δ 166.37 ppm. The aromatic carbons show signals at δ 152.9, 148.6, 123.5, 122.6, 111.9, and 110.2 ppm. The ethyl group carbons are observed at δ 60.94 ppm for the methylene carbon and δ 14.22 ppm for the methyl carbon. The carbons of the two methoxy groups appear at δ 55.8 and 55.28 ppm. rsc.orgrsc.org

Table 1: NMR Spectroscopic Data for this compound

| Technique | Chemical Shift (δ ppm) | Multiplicity (J Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.59 | dd (J = 8.4, 1.8) | Aromatic CH |

| 7.45 | d (J = 1.7) | Aromatic CH | |

| 6.78 | d | Aromatic CH | |

| 4.43 | q (J = 7.1) | -OCH₂CH₃ | |

| 3.86 | s | -OCH₃ | |

| 1.43 | t (J = 7.1) | -OCH₂CH₃ | |

| ¹³C NMR | 166.37 | C=O | |

| 152.9, 148.6 | Aromatic C-O | ||

| 123.5 | Aromatic C | ||

| 122.6 | Aromatic CH | ||

| 111.9 | Aromatic CH | ||

| 110.2 | Aromatic CH | ||

| 60.94 | -OCH₂CH₃ | ||

| 55.8, 55.28 | -OCH₃ | ||

| 14.22 | -OCH₂CH₃ |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 210, which corresponds to its molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) provides a more precise mass, with a calculated value of 210.0892 for C11H14O4. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Technique | m/z | Assignment |

|---|---|---|

| MS | 210 | Molecular Ion [M]⁺ |

| HRMS | 210.0892 | Calculated for C₁₁H₁₄O₄ |

Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups present in a molecule. The IR spectrum of this compound shows a strong absorption band around 1713 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. rsc.org The C-O stretching vibrations of the ester and ether groups are also observable. mdpi.com Raman spectroscopy, which is sensitive to C-C bonds and crystal lattice structure, can provide complementary information. mt.com

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1713 | C=O Stretch (Ester) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits maximum absorption (λmax) at approximately 252 nm and 299 nm. rsc.org These absorptions are due to π → π* transitions within the benzene ring and the carbonyl group. libretexts.org

Table 4: UV-Vis Spectroscopy Data for this compound

| λmax (nm) | Electronic Transition |

|---|---|

| 252 | π → π |

| 299 | π → π |

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Table 5: Crystallographic Data for a Related Compound (Ethyl 4-hydroxy-3,5-dimethoxybenzoate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.5521(6) |

| b (Å) | 13.5055(7) |

| c (Å) | 16.4171(7) |

| β (°) | 117.240(3) |

Compound Index

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-hydroxy-3,5-dimethoxy-benzoate |

Analysis of Crystal Systems and Space Groups

The three-dimensional arrangement of molecules in a crystalline solid is defined by its crystal system and space group. X-ray diffraction analysis is the definitive method for determining these parameters. For a derivative compound, 2-(2-Hydroxyethoxy)this compound, crystallographic data has been reported, providing insight into the potential packing of related benzoate (B1203000) structures.

The crystal structure was determined to be monoclinic, which is a crystal system characterized by three unequal axes with one oblique angle. The specific space group identified was P21/n. rsc.org This designation indicates a primitive unit cell with a 2-fold screw axis and a diagonal glide plane. The detailed unit cell parameters are provided in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5110(10) |

| b (Å) | 13.8850(10) |

| c (Å) | 13.7120(10) |

| α (°) | 90 |

| β (°) | 105.412(9) |

| γ (°) | 90 |

| Volume (ų) | 1562.1(2) |

| Z | 4 |

| Temperature (K) | 298(2) |

Data sourced from a study on 2-(2-Hydroxyethoxy)this compound. rsc.org

Hydrogen Bonding and Intermolecular Interactions

The crystal packing and stability of molecular solids are governed by a network of intermolecular interactions. mdpi.com In the case of this compound, several types of non-covalent forces are expected to play a role. While specific hydrogen bonds, in the classical sense of a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen, are not present in the primary molecule itself, the crystal lattice can be stabilized by a combination of weaker C-H···O hydrogen bonds and other van der Waals forces. libretexts.org

For instance, in the related compound Ethyl 2,6-dimethoxybenzoate, the crystal packing is stabilized by a combination of dipole-dipole attractions and weak C-H···O interactions. mdpi.com Similar interactions can be anticipated for this compound. The presence of the polar carbonyl group (C=O) and the ether linkages (C-O-C) creates a significant molecular dipole, leading to dipole-dipole interactions that help to orient the molecules within the crystal.

Computational Chemistry and Theoretical Studies of Ethyl 3,4 Dimethoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. arxiv.org It is extensively used to investigate the properties of organic compounds, including Ethyl 3,4-dimethoxybenzoate. nih.gov

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For derivatives of dimethoxybenzene, DFT calculations, particularly with the B3LYP functional, have been effective in determining optimized geometries. nih.govresearchgate.net These calculations provide precise data on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. researchgate.net For instance, studies on similar benzoate (B1203000) derivatives have used the B3LYP method with basis sets like 6-31G(d) to obtain optimized structural parameters. researchgate.net The process involves adjusting the atomic coordinates to minimize the total energy of the molecule, resulting in a detailed picture of its spatial arrangement. arxiv.org

Below is a representative table of optimized geometrical parameters that could be obtained for this compound using DFT calculations.

| Parameter | Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-O (ester) | ~1.34 |

| O-C (ethyl) | ~1.46 |

| C-C (ring) | ~1.39 - 1.41 |

| C-O (methoxy) | ~1.37 |

| **Bond Angles (°) ** | |

| O=C-O | ~124 |

| C-O-C (ester) | ~116 |

| C-C-C (ring) | ~119 - 121 |

| C-C-O (methoxy) | ~115 - 125 |

| Note: These are typical, estimated values for similar structures and would be precisely determined in a specific computational study. |

The electronic characteristics of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A larger energy gap generally implies higher stability and lower reactivity. irjweb.comresearchgate.net For dimethoxybenzene derivatives, the HOMO-LUMO gap has been calculated to assess their thermodynamic stability. nih.gov

The following table illustrates the kind of data generated from such an analysis:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: Specific energy values are dependent on the computational method and basis set used. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. researchgate.net For benzoate derivatives, MEP analysis can highlight the negative potential around the carbonyl oxygen, indicating its role in hydrogen bonding. DFT calculations are employed to generate these maps, providing insights into how the molecule might interact with other molecules, such as receptors or substrates. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method transforms the complex molecular orbitals into a more intuitive chemical picture. batistalab.com NBO analysis can quantify the delocalization of electron density, which is crucial for understanding phenomena like hyperconjugation and resonance. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals the stabilizing charge-transfer interactions within the molecule. researchgate.net This information is particularly useful for understanding the stability conferred by the methoxy (B1213986) and ester groups in this compound. researchgate.net

Nonlinear Optical (NLO) Properties from Computational Models

Computational models are also employed to predict the Nonlinear Optical (NLO) properties of molecules. NLO materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. rsc.org DFT calculations can be used to compute this property. researchgate.net The magnitude of the NLO response is related to the degree of intramolecular charge transfer, which can be influenced by the presence of electron-donating and electron-withdrawing groups. rsc.org For aromatic compounds, the arrangement of substituents on the benzene (B151609) ring can significantly impact their NLO properties.

Mechanistic Computational Studies

Computational chemistry plays a vital role in elucidating reaction mechanisms. scispace.com For a compound like this compound, theoretical studies can model its behavior in various chemical transformations. This involves calculating the energies of reactants, transition states, and products to map out the reaction pathway. scispace.com For instance, computational studies can investigate the mechanisms of its synthesis or its role as a precursor in more complex reactions. cam.ac.uk By understanding the energetic barriers and the structures of intermediates, researchers can optimize reaction conditions and design more efficient synthetic routes. scispace.com

Biological Activities and Pharmacological Potential of Ethyl 3,4 Dimethoxybenzoate and Its Derivatives

Antitumor/Anticancer Activities of Derivatives

Derivatives of ethyl 3,4-dimethoxybenzoate have shown considerable promise as anticancer agents, particularly in the synthesis of targeted therapies like Erlotinib (B232) derivatives.

Synthesis and Evaluation of Erlotinib Derivatives

This compound is a key precursor in the synthesis of Erlotinib, a drug used to treat non-small-cell lung cancer and other cancers. researchgate.netvjs.ac.vn The synthesis process involves several steps, starting with modifications to the this compound structure. A typical synthetic route includes etherification, nitration, reduction, and cyclization to create a quinazoline core, which is then further modified to produce the final Erlotinib derivatives. researchgate.netnih.gov

Researchers have designed and synthesized numerous Erlotinib derivatives with the aim of improving efficacy, overcoming drug resistance, and expanding the spectrum of activity. nih.govfrontiersin.org For instance, a series of derivatives bearing 1,2,3-triazole moieties have been synthesized via click chemistry, reacting Erlotinib with various azido compounds. nih.govfrontiersin.org The structures of these newly synthesized compounds are routinely confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. researchgate.netnih.govfrontiersin.org

Inhibition of Cell Lines and Comparison with Marketed Drugs

The antitumor potential of these synthesized derivatives is evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. Preliminary tests have shown that many of these compounds possess antitumor activities to varying degrees. researchgate.net

Several derivatives have demonstrated inhibitory activity comparable to or even exceeding that of the parent drug, Erlotinib, especially against drug-resistant cancer cell lines. nih.gov For example, a study on nineteen Erlotinib derivatives with 1,2,3-triazole moieties found that compound 3d was particularly potent. It showed significant inhibitory effects on five different drug-resistant tumor cell lines, with IC50 values ranging from 2.38 µM to 10.02 µM, whereas Erlotinib itself was not significantly effective against these lines. nih.gov Another study synthesized eight Erlotinib derivatives (designated 8a-8h), finding that compounds 8a , 8c , and 8h had activities against the liver cancer cell line A549 that were approximately equivalent to Erlotinib. researchgate.net Similarly, derivatives linked with 1,2,3-triazole rings have shown remarkable inhibitory activity against human cervical cancer (HeLa) cells, with some compounds exhibiting better antiproliferation activities than Erlotinib. frontiersin.org

| Compound | Target Cancer Cell Line | Activity/IC50 Value | Reference |

|---|---|---|---|

| 8a, 8c, 8h | A549 (Liver Cancer) | Activity approximately equivalent to Erlotinib | researchgate.net |

| 3d (1,2,3-triazole derivative) | KYSE70TR | 7.17 ± 0.73 μM | nih.gov |

| KYSE410TR | 7.91 ± 0.61 μM | ||

| KYSE450TR | 10.02 ± 0.75 μM | ||

| H1650TR | 5.76 ± 0.33 μM | ||

| HCC827GR | 2.38 ± 0.17 μM | ||

| 4m (1,2,3-triazole derivative) | HeLa (Cervical Cancer) | 3.79 μM | frontiersin.org |

| 4k (1,2,3-triazole derivative) | HeLa (Cervical Cancer) | 4.16 μM | |

| 4i (1,2,3-triazole derivative) | HeLa (Cervical Cancer) | 4.36 μM | |

| 4l (1,2,3-triazole derivative) | HeLa (Cervical Cancer) | 4.51 μM | |

| 4d (1,2,3-triazole derivative) | HeLa (Cervical Cancer) | 7.02 μM |

Antimicrobial Activities

Derivatives based on the benzoate (B1203000) structure have also been investigated for their ability to combat microbial infections, showing both direct antibacterial/antifungal effects and the ability to potentiate existing antibiotics.

Antibacterial and Antifungal Efficacy

Various derivatives have demonstrated a broad spectrum of antimicrobial activity. mdpi.comnih.gov For instance, 1,3,4-thiadiazole derivatives are known to possess potential antibacterial and antifungal properties. mdpi.com Similarly, coumarin derivatives have been explored for their bacteriostatic and fungistatic effects. jmchemsci.com

A related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), has been identified as having antibacterial activity and, more significantly, the ability to enhance the effectiveness of conventional antibiotics against drug-resistant bacteria. mdpi.com Studies on hydroxyphenyl-thiazolyl-coumarin hybrids revealed activity against both bacteria, including Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus, and fungi like Candida albicans and Aspergillus brasiliensis. mdpi.com Some of these compounds showed antifungal activity against C. albicans similar to the standard drug fluconazole. mdpi.com

Minimum Inhibitory Concentration (MIC) Determinations

The potency of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Research has established MIC values for several derivatives of benzoate and related structures.

One study isolated new benzoate and phenylacetate derivatives from a marine fungus, Engyodontium album. One of the compounds, ethyl 3,5-dimethoxy-2-propionylphenylacetate, showed inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 7.8 μg/mL and against Vibrio vulnificus with an MIC of 15.6 μg/mL. nih.gov

In another study, hydroxyphenyl-thiazolyl-coumarin hybrids were tested against a range of microbes. mdpi.com The MICs for these compounds against P. aeruginosa and E. faecalis were in the range of 15.62–31.25 μg/mL, while against S. aureus they were 62.5–125 μg/mL. mdpi.com Certain derivatives were particularly effective against Candida albicans, with MIC values as low as 7.81 μg/mL, which is more potent than the reference drug fluconazole in that study. mdpi.com

The related compound Ethyl 3,4-dihydroxybenzoate (EDHB) itself has mild antibacterial activity, with a high half-maximal inhibitory concentration (IC50) of 500 µg/mL for E. coli. mdpi.comnih.gov However, it can significantly reduce the IC50 of antibiotics like clarithromycin and erythromycin by fourfold when used in combination, demonstrating its potential as an efflux pump inhibitor. mdpi.comnih.gov

| Compound/Derivative Type | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ethyl 3,5-dimethoxy-2-propionylphenylacetate | MRSA (ATCC 43300) | 7.8 | nih.gov |

| Vibrio vulnificus | 15.6 | ||

| Hydroxyphenyl-thiazolyl-coumarin hybrids (1a-g) | Pseudomonas aeruginosa | 15.62–31.25 | mdpi.com |

| Enterococcus faecalis | 15.62–31.25 | ||

| Staphylococcus aureus | 62.5–125 | ||

| Candida albicans | 7.81–15.62 | ||

| Ethyl 3,4-dihydroxybenzoate (EDHB) | E. coli | 500 (IC50) | mdpi.comnih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has also been a subject of investigation. The structurally similar Ethyl 3,4-dihydroxybenzoate (EDHB) has been reported to possess anti-inflammatory and myoprotective activity. nih.gov It can regulate inflammatory responses by inhibiting the NF-κB pathway, a key signaling pathway involved in inflammation. medchemexpress.com

Furthermore, derivatives of 3,4-dimethoxy cinnamic acid, which shares the dimethoxy-substituted phenyl ring, have shown significant anti-inflammatory and antioxidant activities. japsonline.com Research on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, demonstrated that it exerts a marked inhibitory effect on the acute phase of inflammation. nih.gov It was shown to inhibit carrageenan-induced edema, as well as reduce exudate formation and leukocyte accumulation in rat models. nih.gov These findings highlight the therapeutic potential of the 3,4-dimethoxy substitution pattern in developing new anti-inflammatory agents. mdpi.com

Hypolipidemic and Liver Protection Effects of Derivatives

Recent research has focused on synthesizing and evaluating derivatives based on the 3,4-dimethoxybenzene structure for their potential therapeutic effects. A series of 3,4-dimethoxybenzene-based fibrate derivatives have been designed and investigated for their lipid-lowering and liver-protective activities. nih.gov In preclinical studies using a Triton WR-1339-induced hyperlipidemic mouse model, one particular derivative, referred to as T5, demonstrated the most potent effects in lowering both triglyceride (TG) and total cholesterol (TC) levels among the synthesized compounds. nih.gov

Further investigation in a high-fat diet (HFD)-induced hyperlipidemia mouse model revealed that the T5 derivative had a significant hypolipidemic effect. This was evidenced by substantial reductions in TG, TC, and low-density lipoprotein cholesterol (LDL-C) levels. nih.gov In addition to its impact on lipids, the T5 derivative also showed a protective effect on the liver. This was demonstrated by a significant reduction in the levels of aspartate transaminase (AST) and alanine aminotransferase (ALT), which are key markers of liver damage. nih.gov Histopathological analysis of liver tissue confirmed these findings, showing that the derivative could effectively inhibit the accumulation of lipids and inflammatory infiltration, thereby reducing the extent of liver tissue damage. nih.gov

Table 1: Effects of Derivative T5 on Key Biomarkers in a High-Fat Diet Mouse Model

| Biomarker | Effect | Implication |

|---|---|---|

| Triglycerides (TG) | Substantial Reduction | Hypolipidemic Activity |

| Total Cholesterol (TC) | Substantial Reduction | Hypolipidemic Activity |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Substantial Reduction | Hypolipidemic Activity |

| Aspartate Transaminase (AST) | Significant Reduction | Liver Protection |

| Alanine Aminotransferase (ALT) | Significant Reduction | Liver Protection |

| Liver Pathology | Inhibition of lipid accumulation and inflammatory infiltration | Hepatoprotective Effect |

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Modulation

The mechanism behind the observed hypolipidemic effects of the 3,4-dimethoxybenzene-based fibrate derivatives appears to be linked to the modulation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α). nih.gov PPAR-α is a nuclear receptor protein that functions as a major transcription factor in the regulation of lipid metabolism, particularly in the liver. wikipedia.orgnih.gov Activation of PPAR-α stimulates the uptake, utilization, and breakdown of fatty acids. wikipedia.org

In studies involving the T5 derivative, it was found that the expression of PPAR-α was significantly upregulated in the liver tissues of the treated hyperlipidemic mice. nih.gov This upregulation suggests that the derivative enhances the natural biological pathways for lipid metabolism, leading to the observed decrease in circulating lipids. nih.gov Fibrates, a known class of hypolipidemic drugs, function as synthetic agonists for PPAR-α, indicating the critical role of this receptor in managing dyslipidemia. nih.gov

Other Reported Biological Activities and Potential Applications

Prolyl-Hydroxylase Inhibition (related to Ethyl 3,4-dihydroxybenzoate)

Ethyl 3,4-dihydroxybenzoate, a related polyphenolic compound, has been identified as a competitive inhibitor of prolyl hydroxylase (PHD). medchemexpress.comoup.comchemicalbook.com PHDs are enzymes that play a crucial role in the cellular response to oxygen levels by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. oup.com By inhibiting PHD, Ethyl 3,4-dihydroxybenzoate prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. medchemexpress.comoup.com This stabilization of HIF-1α activates downstream pathways that are typically engaged during hypoxia, which has implications for various physiological and pathological processes, including anti-tumor and anti-hypoxic injury responses. medchemexpress.com For instance, its ability to inhibit PHD has been explored for attenuating acute hypobaric hypoxia-mediated vascular leakage in the brain. doi.orgnih.gov

Induction of Cell Autophagy and Apoptosis (related to Ethyl 3,4-dihydroxybenzoate)

As a consequence of its prolyl-hydroxylase inhibiting activity, Ethyl 3,4-dihydroxybenzoate has been shown to induce both autophagy and apoptosis in cancer cells. plos.orgnih.govaacrjournals.org In studies on esophageal squamous cell carcinoma (ESCC) cells, treatment with this compound led to the upregulation of several key genes, including N-myc downstream-regulated gene-1 (NDRG1) and BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3). plos.orgplos.org The upregulation of these proteins initiated BNIP3- and Beclin-mediated autophagy at early stages of treatment. plos.org Ultimately, this process resulted in caspase-dependent apoptosis, or programmed cell death, of the cancer cells. plos.org Flow cytometry analysis confirmed that the compound induced S-phase cell cycle arrest and a loss in mitochondrial membrane permeability, which are characteristic features of apoptosis. plos.org These findings highlight the cytotoxic effects of Ethyl 3,4-dihydroxybenzoate on cancer cells, mediated by the activation of both autophagic and apoptotic pathways. plos.orgaacrjournals.org

Table 2: Cellular Effects of Ethyl 3,4-dihydroxybenzoate on Esophageal Cancer Cells

| Cellular Process | Key Mediators | Outcome |

|---|---|---|

| Autophagy | Upregulation of BNIP3 and Beclin | Initiation of cellular self-degradation |

| Apoptosis | Upregulation of NDRG1, Caspase activation | Programmed cell death |

| Cell Cycle | S-phase accumulation | Arrest of cell proliferation |

| Mitochondria | Loss of membrane permeability | Trigger for apoptosis |

Collagen Synthesis Inhibition and Bone Protecting Effects (related to Ethyl 3,4-dihydroxybenzoate)

Ethyl 3,4-dihydroxybenzoate has been reported to inhibit collagen production. chemicalbook.comnih.gov This activity is linked to its function as a prolyl hydroxylase inhibitor, as these enzymes are also essential for the post-translational modification of collagen. scilit.com

In addition to inhibiting collagen synthesis, the compound exhibits a dual function in bone tissue engineering by both promoting bone formation and inhibiting bone resorption. nih.govfrontiersin.org Studies have demonstrated that Ethyl 3,4-dihydroxybenzoate can induce osteogenic differentiation in preosteoblasts and human mesenchymal stem cells. nih.gov This was observed through an increase in alkaline phosphatase (ALP) activity, type I collagen deposition, and the formation of mineralized nodules, which are all markers of bone formation. medchemexpress.com Conversely, the compound also inhibits the differentiation of osteoclasts, the cells responsible for bone breakdown, in a dose-dependent manner. medchemexpress.com This dual regulatory capacity makes Ethyl 3,4-dihydroxybenzoate a candidate for applications in bone regeneration and for protecting against bone loss. nih.govfrontiersin.org

Antispasmodic Properties

Veratric acid serves as a precursor in the synthesis of various pharmacologically active molecules. Notably, derivatives of veratric acid esters have been designed and synthesized in the quest for novel antispasmodic agents. These synthetic analogs have shown promising antispasmodic activities in preliminary pharmacological evaluations. The structural framework of these molecules, which includes the dimethoxybenzoyl moiety derived from veratric acid, is considered a key contributor to their biological effects.

The mechanism of action for many antispasmodics involves the relaxation of smooth muscle, which can be achieved through various pathways, including the blockade of muscarinic receptors or direct effects on muscle cells. The investigation into veratric acid derivatives is part of a broader search for new therapeutic agents that can offer relief for conditions such as Irritable Bowel Syndrome (IBS).

Table 1: Investigated Veratric Acid Derivatives and their Potential Applications

| Derivative Class | Investigated Activity | Rationale for Investigation |

| Veratric acid ester analogs | Antispasmodic | Structural similarity to known antispasmodic agents and the presence of a pharmacologically active veratric acid core. |

Tyrosinase Inhibition (related to Mthis compound)

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. The inhibition of tyrosinase is a major focus in the development of treatments for hyperpigmentation disorders and in the cosmetic industry for skin-whitening agents.

Specific research on the tyrosinase inhibitory activity of Mthis compound could not be found in the reviewed scientific literature. However, the broader class of phenolic compounds and their derivatives has been extensively studied for their effects on this enzyme.

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. Many natural and synthetic compounds with a phenolic structure have demonstrated the ability to inhibit tyrosinase. For instance, extracts from Veratrum patulum, which contain hydroxystilbene compounds, have been shown to be potent tyrosinase inhibitors nih.gov. The enzymatic treatment of these extracts to deglycosylate the active compounds further enhanced their inhibitory activity nih.gov. This suggests that structural modifications of phenolic compounds can significantly influence their interaction with the tyrosinase enzyme.

The search for novel and effective tyrosinase inhibitors is ongoing, with a focus on compounds that are both potent and safe for topical application. While there is no direct evidence for Mthis compound, its structural similarity to other phenolic compounds warrants further investigation into its potential as a tyrosinase inhibitor.

Table 2: General Classes of Tyrosinase Inhibitors

| Inhibitor Class | Example(s) | General Mechanism of Action |

| Phenolic Compounds | Hydroxystilbenes, Flavonoids | Competitive or non-competitive inhibition, copper chelation in the active site. |

| Kojic Acid and its derivatives | Kojic acid | Chelates the copper ions in the active site of the tyrosinase enzyme. |

Antithrombotic Potential

Antithrombotic agents are crucial in the prevention and treatment of thrombotic diseases, such as heart attack and stroke, by preventing the formation of blood clots. The potential antithrombotic activity of this compound has not been directly investigated in the available literature. However, studies on its parent compound, veratric acid, and structurally similar compounds provide some insights.

Veratric acid has been reported to possess antioxidant and anti-inflammatory properties, which can be beneficial in cardiovascular health targetmol.comnih.govnih.gov. Research has also explored the antithrombotic effects of other benzoic acid derivatives. For example, protocatechuic acid (3,4-dihydroxybenzoic acid) and its esters have been studied for their in vitro antithrombotic and anticoagulant activities. These studies suggest that compounds with a similar benzoic acid backbone could potentially interfere with the coagulation cascade or platelet aggregation.

One study on 7,4'-dimethoxy-3-hydroxyflavone, a compound with a dimethoxy substitution pattern, identified it as a protease-activated receptor 4 (PAR4) antagonist with antithrombotic activity in mice, with a reduced bleeding tendency nih.gov. This highlights the potential for compounds with methoxy (B1213986) groups on a phenyl ring to interact with targets in the coagulation pathway.

Table 3: Related Compounds and their Investigated Antithrombotic Mechanisms

| Compound | Investigated Mechanism |

| Protocatechuic acid and its esters | Inhibition of thrombin, FXa, and FXIIIa. |

| 7,4'-dimethoxy-3-hydroxyflavone | Protease-activated receptor 4 (PAR4) antagonist. |

Insecticidal Activities

The search for new and effective insecticides is a continuous effort in agriculture and public health. While there is a vast body of research on the insecticidal properties of various chemical classes, specific studies on the insecticidal activity of this compound are not found in the reviewed literature.

However, the insecticidal potential of esters as a chemical class is well-established. For example, synthetic sugar esters, formed by reacting sugars with fatty acids, have been shown to possess insecticidal and miticidal properties against a range of arthropod pests nih.govresearchgate.net. Pyrethroid esters are another major class of synthetic insecticides that are derivatives of naturally occurring pyrethrins nih.gov.

The insecticidal activity of a compound is highly dependent on its specific chemical structure and its ability to interact with biological targets in the insect. While the methoxy group is present in some insecticidally active compounds, there is no direct evidence to suggest that this compound possesses such properties. Further research would be necessary to determine if this compound has any potential for use as an insecticide.

Table 4: Classes of Esters with Known Insecticidal Activity

| Ester Class | Example | Target Pests |

| Sugar Esters | Sucrose octanoate | Pear psylla, tobacco aphid, twospotted spider mite nih.govresearchgate.net |

| Pyrethroid Esters | Deltamethrin | Wide range of agricultural and public health pests nih.gov |

Derivatization and Structure Activity Relationship Sar Studies

Systematic Design and Synthesis of Ethyl 3,4-dimethoxybenzoate Derivatives

The systematic design and synthesis of derivatives based on the 3,4-dimethoxybenzoyl scaffold, a core component of this compound, have been strategically approached to explore a wide range of chemical space and to probe the influence of various substituents on biological activity. A prominent example of this is the synthesis of a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which were designed to target the multidrug efflux pump (MATE) in bacteria. nih.gov

The synthetic pathway for these derivatives typically involves a multi-step process. While the specific example identified in the literature starts from 3,4-dimethoxybenzoic acid and proceeds through a methyl ester intermediate, a similar pathway can be envisaged for the corresponding ethyl ester, this compound. The general synthetic scheme can be outlined as follows:

Esterification: The process begins with the esterification of 3,4-dimethoxybenzoic acid to yield the corresponding ester (methyl or ethyl). nih.gov

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to form 3,4-dimethoxybenzohydrazide (B1302353). This key intermediate serves as the foundation for the subsequent introduction of various substituents. nih.gov

Condensation: Finally, the 3,4-dimethoxybenzohydrazide is condensed with a variety of substituted aromatic aldehydes. This step allows for the systematic introduction of different functional groups on the benzylidene portion of the molecule, leading to a diverse library of derivatives. nih.gov

This systematic approach enables the generation of a series of compounds where the core 3,4-dimethoxybenzoyl structure is maintained, while the peripheral substituents are varied. This allows for a direct assessment of the impact of these modifications on the biological activity of the resulting molecules.

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of the substituents on the aromatic rings. Structure-activity relationship (SAR) studies on the N'-Benzylidene-3,4-dimethoxybenzohydrazide series have provided valuable insights into the structural requirements for potent antimicrobial activity. nih.gov

The antimicrobial efficacy of these derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results of these studies have highlighted several key trends:

Influence of Electron-Withdrawing and Electron-Donating Groups: The presence of different substituents on the benzylidene ring has a marked effect on the antimicrobial spectrum and potency. For instance, derivatives bearing a hydroxyl group at the ortho position of the benzylidene ring have demonstrated significant activity. nih.gov

Halogen Substitution: The introduction of halogen atoms, such as chlorine, at specific positions on the benzylidene ring has also been shown to modulate the biological activity. nih.gov

Positional Isomerism: The position of the substituents on the aromatic ring is crucial. For example, the placement of a hydroxyl group at the ortho versus the para position can lead to substantial differences in antimicrobial efficacy. nih.gov

These findings underscore the importance of the electronic and steric properties of the substituents in determining the biological activity of these derivatives. The interactive data table below summarizes the antimicrobial activity of a selection of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, illustrating the impact of various substituents.

| Compound | Substituent on Benzylidene Ring | Antibacterial Activity (Inhibition Zone in mm) | Antifungal Activity (Inhibition Zone in mm) |

|---|---|---|---|

| 4a | 2-hydroxy | Significant | Significant |

| 4h | 4-chloro | Promising | Promising |

| 4i | 2,4-dichloro | Promising | Promising |

| - | Unsubstituted | Moderate | Moderate |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. For derivatives of this compound, particularly the N'-acylhydrazone linkage in the N'-Benzylidene-3,4-dimethoxybenzohydrazide series, conformational preferences can significantly impact their efficacy. rcsi.com

The N-acylhydrazone moiety can exist in different conformational states due to rotation around the single bonds. Theoretical and experimental studies on related N-acylhydrazone derivatives have shown that factors such as N-methylation can significantly alter the preferred dihedral angle of the O=C−N−X bond, causing a shift between antiperiplanar and synperiplanar conformations. rcsi.com This conformational flexibility is crucial as the bioactive conformation, the specific 3D arrangement a molecule adopts when binding to its target, may not be the lowest energy conformation in solution.

Molecular Modeling and Binding Mode Prediction

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding interactions between a ligand and its target protein at the molecular level. These in silico approaches have been instrumental in understanding the mechanism of action of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives and in guiding the design of new, more potent analogs. nih.gov

For the N'-Benzylidene-3,4-dimethoxybenzohydrazide series, molecular docking studies were performed to investigate their binding modes within the active site of the multidrug efflux pump (MATE). nih.gov These studies help to elucidate the key interactions that contribute to the inhibitory activity of these compounds. The predicted binding modes can reveal:

Hydrogen Bonding Interactions: The formation of hydrogen bonds between the ligand and specific amino acid residues in the active site of the target protein is often a crucial factor for binding affinity.

Hydrophobic Interactions: The non-polar parts of the ligand can interact with hydrophobic pockets within the active site, further stabilizing the ligand-protein complex.

Electrostatic Interactions: The distribution of charges on the ligand and the protein can lead to favorable electrostatic interactions that contribute to binding.

By analyzing the predicted binding poses of different derivatives, researchers can rationalize the observed structure-activity relationships. For example, a substituent that allows for an additional hydrogen bond to be formed with the target protein would be predicted to enhance the biological activity. These computational insights are invaluable for the iterative process of drug design, allowing for the prioritization of synthetic targets and the development of derivatives with improved pharmacological profiles.

Isolation from Natural Sources and Biosynthesis

Extraction and Isolation Methodologies for Related Natural Products

The isolation of aromatic esters and related compounds from plant matrices involves a variety of extraction and separation techniques. The choice of method depends on the chemical nature of the target compound, its concentration in the plant material, and the intended use of the extract. Conventional methods such as maceration and Soxhlet extraction are widely used for obtaining bioactive compounds from plants. Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with a heated solvent, which can be more efficient but may degrade thermally sensitive compounds.

Modern extraction techniques offer improvements in efficiency, selectivity, and environmental impact. These include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). PLE utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. MAE and UAE employ microwave and ultrasonic energy, respectively, to disrupt plant cell walls and facilitate the release of secondary metabolites. SFE, often using supercritical carbon dioxide, is a green technology that allows for the extraction of compounds with high purity and without residual organic solvents.

Following extraction, a series of chromatographic techniques are typically employed for the isolation and purification of specific compounds. Column chromatography, medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC) are commonly used to separate compounds based on their polarity and affinity for the stationary phase. Counter-current chromatography (CCC) is another valuable technique that separates compounds based on their differential partitioning between two immiscible liquid phases, avoiding the use of solid adsorbents that can cause irreversible adsorption of the sample.

Interactive Table: Extraction Techniques for Plant-Derived Aromatic Compounds

| Technique | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent. | Ethanol (B145695), Methanol (B129727), Water | Simple, low cost | Time-consuming, potentially lower yield |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Ethanol, Methanol, Acetonitrile | Efficient for exhaustive extraction | Time and solvent consuming, potential thermal degradation |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high pressure and temperature. | Water, Ethanol | Faster, less solvent consumption | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and disrupt plant cells. | Ethanol, Water | Rapid, reduced solvent use | Potential for localized overheating |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation and disrupt cell walls. | Various organic solvents | Faster, improved yields | Can generate free radicals |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Carbon Dioxide (CO2) | Environmentally friendly, high purity of extracts | High initial investment |

Identification of Natural Sources Containing Related Compounds

While Ethyl 3,4-dimethoxybenzoate itself is not extensively documented as a naturally occurring compound in the provided search results, its corresponding carboxylic acid, veratric acid (3,4-dimethoxybenzoic acid), is a known plant metabolite. Veratric acid has been identified in a variety of plant species.

Plants in which veratric acid or its derivatives have been found include:

Hypericum laricifolium

Artemisia sacrorum

Zeyheria montana

Goniothalamus amuyon

Spiraea formosana

Vitis vinifera (grape)

Vaccinium myrtillus (bilberry)

The presence of veratric acid in these plants suggests the potential for the co-occurrence of its esters, such as this compound, as esterification is a common biochemical transformation in plants.

Interactive Table: Natural Sources of Veratric Acid

| Plant Species | Family | Reference |

|---|---|---|

| Hypericum laricifolium | Hypericaceae | , |

| Artemisia sacrorum | Asteraceae | , |

| Zeyheria montana | Bignoniaceae | , |

| Goniothalamus amuyon | Annonaceae | |

| Spiraea formosana | Rosaceae | |

| Vitis vinifera | Vitaceae | |

| Vaccinium myrtillus | Ericaceae |

Biosynthetic Pathways of Related Aromatic Esters

The biosynthesis of aromatic compounds in plants, including the backbone of this compound, originates from the shikimate pathway. This central metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. Chorismate serves as a critical branch-point metabolite for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as a wide array of other aromatic secondary metabolites.

The carbon skeleton of 3,4-dimethoxybenzoic acid is derived from phenylalanine or tyrosine. Through a series of enzymatic reactions including deamination, hydroxylation, and methylation, the aromatic ring is modified to produce various benzoic acid derivatives. The formation of the 3,4-dimethoxy substitution pattern involves the action of specific O-methyltransferases that add methyl groups to the hydroxyl functions of precursor molecules like protocatechuic acid (3,4-dihydroxybenzoic acid).

The final step in the formation of an aromatic ester such as this compound would be the esterification of the carboxylic acid group of veratric acid with ethanol. This reaction is catalyzed by specific acyltransferases, which are a diverse group of enzymes responsible for the formation of a wide variety of esters in plants. The availability of ethanol within the plant cells and the presence of a suitable acyltransferase would be the determining factors for the natural synthesis of this compound.

Interactive Table: Key Stages in the Biosynthesis of Related Aromatic Esters

| Pathway/Process | Precursors | Key Intermediates | Final Products (Related) |

|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimate, Chorismate | Phenylalanine, Tyrosine |

| Phenylpropanoid Pathway | Phenylalanine, Tyrosine | Cinnamic acid, p-Coumaric acid | Benzoic acid derivatives |

| Benzoic Acid Metabolism | Phenylpropanoid pathway products | Protocatechuic acid | Veratric acid |

| Esterification | Veratric acid, Ethanol | - | This compound |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (GC-MS, HPLC, TLC)

Chromatographic methods are fundamental in separating Ethyl 3,4-dimethoxybenzoate from complex mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

While specific GC-MS studies detailing the analysis of this compound are not extensively documented in publicly available literature, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like benzoate (B1203000) esters. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, enabling identification. For a related compound, Ethyl 4-bromobutyrate, a sensitive GC-MS method was developed for its determination as a genotoxic impurity, utilizing a low polarity 5% diphenyl/95% dimethyl polysiloxane stationary phase with electron impact ionization in selective ion monitoring mode. ijraset.com This approach highlights the potential for developing a similar high-sensitivity method for this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the analysis of this compound. sielc.com This technique separates compounds based on their polarity. In this method, a Newcrom R1 column, which has low silanol activity, is used as the stationary phase. sielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com This HPLC method is versatile and can be adapted for fast ultra-performance liquid chromatography (UPLC) applications and for isolating impurities through preparative separation. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of chemical reactions and for the preliminary analysis of compound purity. In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. The purification of the compound can be achieved using flash chromatography with neutral aluminum oxide as the stationary phase, a process that is typically guided by prior TLC analysis. While specific mobile phase compositions for TLC analysis of this compound are not detailed, the selection of an appropriate eluent system is crucial for achieving good separation.

Spectroscopic Methods for Purity and Structure Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides detailed information about the arrangement of protons in the molecule.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.59 | dd | 8.4, 1.8 |

| Aromatic CH | 7.45 | d | 1.7 |

| Aromatic CH | 6.78 | d | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry reveals a molecular ion peak corresponding to its molecular weight.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV spectrum of this compound shows specific absorption maxima (λmax).

| Absorption Maximum (λmax) |

|---|

| 252 nm |

| 299 nm |

Chemometric Approaches in Analysis

There is no specific information available in the reviewed literature on the application of chemometric approaches directly to the analysis of this compound. However, chemometrics has been successfully applied to the analysis of other benzoates, demonstrating its potential utility.

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. For instance, chemometrics-assisted spectrophotometry has been used for the simultaneous determination of sodium benzoate and citric acid in beverages, where their UV spectra overlap. scispace.comresearchgate.net In such cases, multivariate calibration models like Principal Component Regression (PCR) and Partial Least Squares (PLS-1) are developed from the overlapping absorbance data to quantify each compound in a mixture. scispace.comresearchgate.net This approach can overcome the limitations of traditional spectrophotometry. Given the complexity of matrices in which this compound might be found, similar chemometric strategies could potentially be developed for its analysis, especially when combined with spectroscopic or chromatographic data to resolve complex mixtures and improve the accuracy of quantification.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents based on Ethyl 3,4-dimethoxybenzoate Scaffold

The 3,4-dimethoxybenzoyl moiety is a versatile scaffold that has been successfully incorporated into a variety of therapeutic agents, indicating a fertile ground for future drug development. Research has demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological activities.

One promising avenue is the development of novel antimicrobial agents. Scientists have designed and synthesized a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives starting from methyl or this compound. researchgate.netnih.gov Several of these compounds have shown significant antibacterial and antifungal activities, with some exhibiting potency comparable or superior to existing drugs like ceftriaxone (B1232239) against specific bacterial strains such as S. typhi and S. aureus. nih.gov

In the realm of oncology, the 3,4-dimethoxy-phenyl group has been integrated into 4-substituted methoxybenzoyl-aryl-thiazoles, which have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells. nih.gov These compounds are believed to exert their anticancer effects through the inhibition of tubulin polymerization. nih.gov Furthermore, the related 3,4,5-trimethoxybenzoyl structure, an analogue of the 3,4-dimethoxybenzoyl moiety, is a key component of a novel catechin (B1668976) derivative that shows significant antiproliferative effects in melanoma cells by disrupting the folate cycle. nih.gov

Additionally, the 3,4-dimethoxy substitution on a phenyl ring has been identified as a key motif in the rational, structure-based design of potent and orally available cathepsin K inhibitors, which are targets for diseases like osteoporosis. nih.gov This substitution was found to confer excellent metabolic stability and absorption profiles. nih.gov

Future work will likely focus on optimizing these existing lead compounds and exploring new derivatives to enhance potency, selectivity, and pharmacokinetic properties. The this compound molecule serves as an ideal and readily available starting material for these synthetic endeavors.

Exploration of Additional Pharmacological Targets and Mechanisms of Action

The parent compound of this compound, veratric acid (3,4-dimethoxybenzoic acid), has been reported to possess a multitude of biological effects, suggesting that its derivatives may act on a wide array of pharmacological targets. researchgate.nettargetmol.com Documented activities for veratric acid include antioxidant, anti-inflammatory, antihypertensive, and hepatoprotective effects. researchgate.net

Recent studies have begun to uncover the molecular mechanisms underlying these activities, opening doors for future investigation. For instance, veratric acid has been shown to protect the liver from oxidative stress by activating the Nrf2 signaling pathway, a key regulator of cellular defense mechanisms. researchgate.net In the context of hair loss, it has been found to promote the proliferation of human follicle dermal papilla cells (HFDPCs), increase hair inductivity, and inhibit cellular senescence. nih.gov These effects are mediated through the upregulation of growth factors, increased β-catenin protein levels, and the regulation of apoptosis-related proteins BCL2 and BAX. nih.gov

Furthermore, in studies related to viral diseases, a derivative of 3,4-dimethoxybenzoate was identified as an inhibitor of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. mdpi.com This finding suggests that the scaffold could be explored for the development of novel antiviral drugs targeting viral proteases. The wide-ranging therapeutic potential of veratric acid suggests that this compound derivatives could be screened against a broader range of biological targets to uncover new therapeutic applications.

| Compound/Scaffold | Reported Biological Activity | Potential Therapeutic Area |

| Veratric Acid | Antioxidant, Anti-inflammatory, Antihypertensive researchgate.nettargetmol.com | Cardiovascular disease, Inflammatory disorders |

| Veratric Acid | Activation of Nrf2 signaling pathway researchgate.net | Liver disease, Oxidative stress-related conditions |

| Veratric Acid | Upregulation of hair follicle dermal papilla cell proliferation nih.gov | Alopecia (Hair Loss) |

| 3,4-dimethoxybenzoate derivative | Inhibition of SARS-CoV-2 3CLpro mdpi.com | Antiviral (COVID-19) |

| 3,4-dimethoxybenzoyl Thiazoles | Inhibition of tubulin polymerization nih.gov | Oncology (Melanoma, Prostate Cancer) |

| N'-benzylidene-3,4-dimethoxybenzohydrazides | Antibacterial, Antifungal nih.gov | Infectious Diseases |

Advanced Synthetic Strategies for Scalable Production and Derivatization

The utility of this compound as a scaffold for drug discovery is dependent on the ability to efficiently synthesize diverse libraries of its derivatives. Future research will require the development of advanced, scalable, and cost-effective synthetic methodologies. This compound itself is readily prepared from 3,4-dimethoxybenzoic acid and ethanol (B145695).

Current synthetic routes have demonstrated the feasibility of using this scaffold as a starting point. For example, 3,4-dimethoxybenzohydrazide (B1302353) can be synthesized by reacting methyl or this compound with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This hydrazide intermediate is a versatile building block that can be further condensed with various aromatic aldehydes to produce a wide range of hydrazone derivatives. nih.gov Another synthetic strategy involves treating the hydrazide intermediate with carbon disulfide (CS2) in an alkaline medium to yield 5-(3,4-dimethoxy-phenyl)-1,3,4-Oxadiazole-2(3H)-thione, a key structure in the synthesis of novel EGFR inhibitors. researchgate.net

Future advancements may focus on:

Green Chemistry Approaches: Utilizing more environmentally friendly solvents, catalysts, and reaction conditions to reduce the environmental impact of synthesis.

Combinatorial Chemistry and High-Throughput Synthesis: Employing automated synthesis platforms to rapidly generate large libraries of derivatives for biological screening. clockss.org

Novel Catalytic Methods: Exploring new catalysts to facilitate more complex modifications of the benzene (B151609) ring or the ester group, allowing for the creation of previously inaccessible analogues.

These strategies will be crucial for the efficient exploration of the chemical space around the this compound core and for the large-scale production of promising drug candidates.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For the this compound scaffold, integrating these approaches can significantly accelerate the identification and optimization of new therapeutic agents.

In Silico Screening and Molecular Docking: Computational techniques can be used to screen virtual libraries of 3,4-dimethoxybenzoate derivatives against known protein targets. Molecular docking studies, for instance, have been used to predict the binding interactions of novel 1,3,4-oxadiazole (B1194373) derivatives with target enzymes, helping to rationalize their observed biological activity. researchgate.net Similar approaches can be applied to predict the binding of novel derivatives to targets like tubulin, viral proteases, or components of the Nrf2 signaling pathway.

Pharmacokinetic and Toxicity Prediction (ADMET): Before committing to costly and time-consuming synthesis, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-likeness and potential liabilities of virtual compounds. In silico ADMET studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been used to evaluate their pharmacokinetic properties and toxicity profiles, helping to select the most promising candidates for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can identify the key structural features of the 3,4-dimethoxybenzoate scaffold that are most important for a specific biological activity. This knowledge can then guide the design of new analogues with enhanced potency and selectivity.

Future research will increasingly rely on this iterative cycle of computational design, chemical synthesis, and biological testing to efficiently navigate the path from a simple scaffold to a viable drug candidate.

Investigation into Synergistic Effects with Existing Therapies

Combining therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and reduce side effects. Given the diverse biological activities associated with the 3,4-dimethoxybenzoate scaffold, its derivatives are prime candidates for investigation in combination therapies.

For example, the anticancer thiazole (B1198619) derivatives that inhibit tubulin polymerization could be tested for synergistic effects with other classes of chemotherapeutic agents, such as DNA-damaging agents or signal transduction inhibitors. nih.gov By targeting multiple pathways essential for cancer cell survival, such combinations could lead to more durable responses.